1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
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Overview
Description
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazono group, and a diphenyl-pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1,3-diphenyl-2-propen-1-one under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
- 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
- 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
Uniqueness
Compared to other similar compounds, 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl and hydrazono groups make it particularly versatile for various applications .
Properties
Molecular Formula |
C21H15N5O3 |
---|---|
Molecular Weight |
385.4g/mol |
IUPAC Name |
4-[(3-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H15N5O3/c27-21-20(23-22-16-10-7-13-18(14-16)26(28)29)19(15-8-3-1-4-9-15)24-25(21)17-11-5-2-6-12-17/h1-14,24H |
InChI Key |
AURHESKFKXVSRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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